molecular formula C12H6F4N4 B13407673 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- CAS No. 73673-80-0

1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl-

Cat. No.: B13407673
CAS No.: 73673-80-0
M. Wt: 282.20 g/mol
InChI Key: MEONKPHGTKPVEE-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is a heterocyclic compound that features a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization with hydrazine derivatives. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolo-pyridazine derivatives.

    Substitution: Formation of substituted triazolo-pyridazine derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Phenyl-1,2,4-triazolo(4,3-b)pyridazine
  • 8-(4-Fluorophenyl)-6-(pentafluoroethyl)-1,2,4-triazolo(4,3-b)pyridazine

Comparison: 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and potentially greater bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73673-80-0

Molecular Formula

C12H6F4N4

Molecular Weight

282.20 g/mol

IUPAC Name

8-(4-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H6F4N4/c13-8-3-1-7(2-4-8)9-5-10(12(14,15)16)19-20-6-17-18-11(9)20/h1-6H

InChI Key

MEONKPHGTKPVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN3C2=NN=C3)C(F)(F)F)F

Origin of Product

United States

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